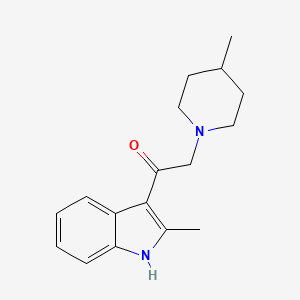

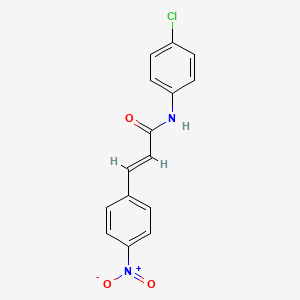

![molecular formula C15H13FN2O B5815631 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” is a fluorinated pyridine derivative . Fluorinated pyridines have been gaining attention due to their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated pyridines, including “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine”, involves multistep reactions . One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to obtain different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to give the final compounds .

Molecular Structure Analysis

The molecular structure of “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” can be found on various chemical databases . It has a molecular formula of C15H13FN2O and an average mass of 256.275 Da .

Aplicaciones Científicas De Investigación

Fluorinated Building Blocks in Organic Synthesis

Fluorinated compounds play a crucial role in synthetic chemistry. FMIP, with its fluorine substituents, serves as a valuable building block for:

- Aromatic Substitution Reactions : FMIP derivatives participate in Suzuki–Miyaura coupling reactions, forming carbon–carbon bonds. These reactions are widely applied in organic synthesis .

Imaging Agents and PET Radiotracers

FMIP derivatives have potential as imaging agents for positron emission tomography (PET). For instance:

- Metabotropic Glutamate Receptor Imaging : Researchers explore FMIP-based PET radiotracers to study metabotropic glutamate receptors in neuropsychiatric disorders .

Herbicidal Activity

Certain FMIP derivatives have been investigated for their herbicidal properties . These compounds could contribute to sustainable agriculture.

Catalysis and Ligands

FMIP derivatives can act as ligands in catalytic processes:

Direcciones Futuras

The future directions for “2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is also potential for these compounds to be used in the development of new pharmaceuticals and agrochemicals .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetmetabotropic glutamate receptor 2 (mGluR2) , which plays a crucial role in various neuropsychiatric disorders and conditions .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common mechanism for compounds with similar structures . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with similar compounds, involves the formation of carbon-carbon bonds . This process could potentially affect various biochemical pathways by altering the structure of key biomolecules.

Pharmacokinetics

The presence of a fluorine atom in similar compounds has been associated with improved physical, biological, and environmental properties . Fluorinated compounds often exhibit enhanced stability and bioavailability due to the strong electron-withdrawing nature of the fluorine atom .

Result of Action

Similar compounds have shown promising results in various biological applications, including antimicrobial activity and potential use as imaging agents .

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.

Propiedades

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWPBAZEMBTSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)

![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)

![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)

![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)

![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)

![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)